1-(3-fluorophenyl)-N,N-dimethylmethanesulfonamide
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Overview
Description
1-(3-Fluorophenyl)-N,N-dimethylmethanesulfonamide is an organic compound characterized by the presence of a fluorophenyl group attached to a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-N,N-dimethylmethanesulfonamide typically involves the reaction of 3-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)-N,N-dimethylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Fluorophenyl)-N,N-dimethylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
- 3-Fluorophenylmethanesulfonamide
- N,N-Dimethyl-3-fluorobenzenesulfonamide
- 1-(4-Fluorophenyl)-N,N-dimethylmethanesulfonamide
Comparison: 1-(3-Fluorophenyl)-N,N-dimethylmethanesulfonamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C9H12FNO2S |
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Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-N,N-dimethylmethanesulfonamide |
InChI |
InChI=1S/C9H12FNO2S/c1-11(2)14(12,13)7-8-4-3-5-9(10)6-8/h3-6H,7H2,1-2H3 |
InChI Key |
HZONDQGSFSRBNX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)CC1=CC(=CC=C1)F |
Origin of Product |
United States |
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